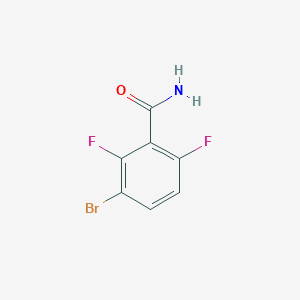

3-溴-2,6-二氟苯甲酰胺

描述

3-Bromo-2,6-difluorobenzamide is a compound that is structurally related to various benzamide derivatives which have been the subject of research due to their interesting chemical properties and potential applications. Although the specific compound 3-Bromo-2,6-difluorobenzamide is not directly mentioned in the provided papers, insights can be drawn from the studies on similar bromo-difluorobenzamide compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves reactions with bromobenzamide derivatives. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, resulting in a high yield of 92% . This suggests that a similar approach could potentially be used for synthesizing 3-Bromo-2,6-difluorobenzamide by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, which revealed a monoclinic system with specific cell parameters . Theoretical calculations were also performed to understand the electronic structure of the compound. These methods could be applied to 3-Bromo-2,6-difluorobenzamide to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

Bromobenzamide derivatives participate in various chemical reactions. For instance, o-bromobenzamide derivatives have been used in copper-catalyzed tandem reactions with potassium thiocyanate in water to form benzisothiazol-3(2H)-one derivatives . Additionally, an iodine-catalyzed domino reaction involving double elimination of hydrogen bromide was used to synthesize dibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives from 2-aminobenzamides and mucobromic acid . These reactions highlight the reactivity of bromobenzamide compounds and provide a basis for understanding the chemical behavior of 3-Bromo-2,6-difluorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-difluorobenzamide derivatives can be influenced by their molecular structure. For example, the crystal structure analysis provides information on the solid-state properties, such as crystal system and space group . The inhibitory activity of 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides on photosynthetic electron transport was found to depend on the compound's lipophilicity and the electronic properties of substituents . These findings suggest that the physical and chemical properties of 3-Bromo-2,6-difluorobenzamide could be similarly influenced by its substituents and molecular arrangement.

科学研究应用

溴化合物的环境和健康影响

多溴二苯并二恶英和二苯并呋喃:研究表明,溴化化合物与氯化同系物类似,具有环境持久性和潜在毒性。这引发了人们对其使用、持续监测和风险评估的必要性的担忧(L. Birnbaum, D. Staskal, J. Diliberto, 2003; J. Mennear, C. C. Lee, 1994)。

新型溴化阻燃剂:新型溴化阻燃剂(NBFRs)在各种产品中的应用已经得到了广泛的审查,突出了关于它们的出现、毒性和环境归宿的重大知识空白。需要更多的研究来全面了解它们的影响(E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020)。

在科学研究中的应用

- 共晶体中的合成子模块化:涉及溴苯甲酰胺衍生物的共晶体中合成子模块化的研究强调了卤素相互作用在晶体工程中的重要性。这项研究可以为材料科学和制药中的 3-溴-2,6-二氟苯甲酰胺等物质提供基础性理解(Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013)。

环境释放和毒理学

- 溴化二恶英和环境健康:综述文章讨论了溴化二恶英和呋喃的形成、发生和潜在健康风险,突出了使用溴化阻燃剂带来的环境危害。这些研究强调了需要对这些化合物对人类健康和环境的影响进行严格控制和进一步研究(J. Piskorska-Pliszczynska, S. Maszewski, 2014)。

安全和危害

The safety information for 3-Bromo-2,6-difluorobenzamide indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用机制

Mode of Action

It is known that brominated and fluorinated benzamides can interact with various biological targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that halogenated benzamides can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (23602 g/mol) suggests that it may have good bioavailability .

Result of Action

It has been suggested that benzamide derivatives could have potential antibacterial and antifungal activities .

Action Environment

The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzamide can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical entities. For instance, the compound is typically stored at 2-8°C to maintain its stability .

属性

IUPAC Name |

3-bromo-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFJNNAFSDYDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

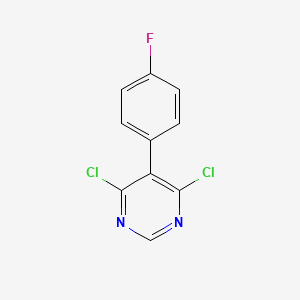

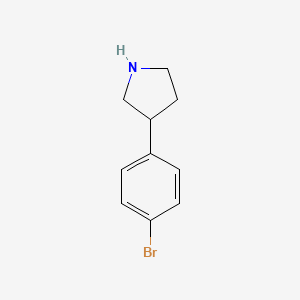

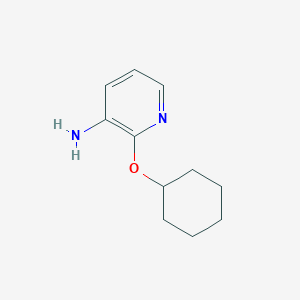

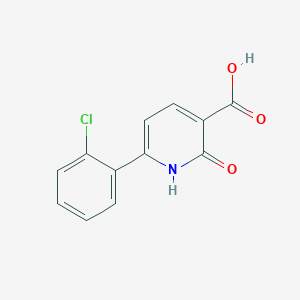

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)